molecular formula C8H15N B1621846 5-tert-butyl-3,4-dihydro-2H-pyrrole CAS No. 51269-70-6

5-tert-butyl-3,4-dihydro-2H-pyrrole

Cat. No. B1621846
CAS RN: 51269-70-6
M. Wt: 125.21 g/mol
InChI Key: QEFNEUAIICKMRL-UHFFFAOYSA-N
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Description

5-tert-butyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound . It has the molecular formula C8H15N and a CAS number of 51269-70-6 .


Molecular Structure Analysis

The molecular structure of 5-tert-butyl-3,4-dihydro-2H-pyrrole consists of a pyrrole ring with a tert-butyl group attached . The average mass of the molecule is 125.211 Da, and the monoisotopic mass is 125.120445 Da .


Physical And Chemical Properties Analysis

The boiling point of 5-tert-butyl-3,4-dihydro-2H-pyrrole is 110 °C . The compound has a predicted density of 0.89±0.1 g/cm3 and a predicted pKa of 8.22±0.20 .

Scientific Research Applications

  • Pharmaceutical Secondary Standard

    • Field : Pharmaceutical Analysis
    • Application : These compounds are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
    • Methods : The specific methods of application or experimental procedures would depend on the specific analytical technique being used .
    • Results : The outcomes obtained would vary depending on the specific application, but the goal would be to provide accurate and reliable analytical data .
  • Synthesis of ß-aryl-GABA analogues

    • Field : Organic Synthesis
    • Application : This compound is used in a synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .
    • Methods : The specific methods of application or experimental procedures would involve organic synthesis techniques .
    • Results : The outcome would be the successful synthesis of ß-aryl-GABA analogues .
  • Synthesis of 1,5-Naphthyridines

    • Field : Organic Chemistry
    • Application : The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively. These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
    • Methods : The published strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
    • Results : The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
  • Organic Light Emitting Diodes (OLEDs) and Solar Cells

    • Field : Material Science
    • Application : Several 1,5-naphthyridines are very interesting compounds as OLEDs or for their use in solar cells .
    • Methods : The specific methods of application or experimental procedures would involve material science techniques .
    • Results : The outcome would be the successful application of these compounds in OLEDs or solar cells .

properties

IUPAC Name

5-tert-butyl-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-8(2,3)7-5-4-6-9-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFNEUAIICKMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380389
Record name 5-tert-butyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-3,4-dihydro-2H-pyrrole

CAS RN

51269-70-6
Record name 5-tert-butyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
M Beşev - 2002 - diva-portal.org
Pyrrolidines are well represented in naturally occurring alkaloids, and are also important in drug manufacturing. To mention but a few, there are pyrrolidine structural motifs in nicotine as …
Number of citations: 1 www.diva-portal.org

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